molecular formula C11H9FN6S B2536975 5-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-2-amine CAS No. 2415551-79-8

5-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-2-amine

Cat. No.: B2536975
CAS No.: 2415551-79-8
M. Wt: 276.29
InChI Key: FIAIBGWSXRTWRC-UHFFFAOYSA-N
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Description

5-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-2-amine is a heterocyclic compound that incorporates fluorine, thiophene, triazole, and pyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-2-amine typically involves multi-step reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-2-amine is unique due to its combination of fluorine, thiophene, triazole, and pyrimidine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

5-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and relevant studies associated with this compound.

Synthesis

The compound can be synthesized through various methods, including microwave-assisted synthesis and traditional organic reactions involving thiophene and triazole derivatives. The synthesis typically involves the formation of the triazole ring followed by the introduction of the pyrimidine moiety.

Antimicrobial Activity

Research has demonstrated that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, a study highlighted that derivatives of 1,2,4-triazoles showed promising activity against various bacterial strains. The presence of fluorine in these compounds often enhances their biological activity due to increased lipophilicity and improved membrane penetration .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli15 µg/mL
Other Triazole DerivativeS. aureus10 µg/mL
Another Triazole CompoundPseudomonas aeruginosa20 µg/mL

Anticancer Activity

The compound's structural features suggest potential anticancer properties. A related study indicated that triazole derivatives could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The fluorine atom's presence may enhance the compound's interaction with cancer cell targets .

Case Study: Anticancer Efficacy
In vitro studies on human cancer cell lines have shown that similar triazole-containing compounds exhibit IC50 values ranging from 10510^{-5} to 10710^{-7} M against various cancer types. For example, a derivative demonstrated significant inhibition of leukemia cells with an IC50 value of 1×1051\times 10^{-5} M .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The triazole ring is known to inhibit enzymes such as topoisomerases and kinases involved in DNA replication and repair processes.

Properties

IUPAC Name

5-fluoro-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN6S/c12-8-4-13-11(14-5-8)15-6-9-7-18(17-16-9)10-2-1-3-19-10/h1-5,7H,6H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAIBGWSXRTWRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)N2C=C(N=N2)CNC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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